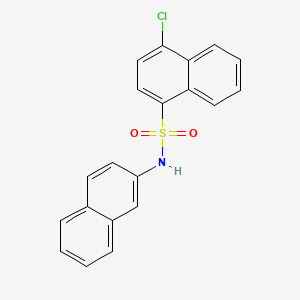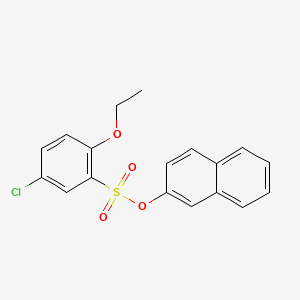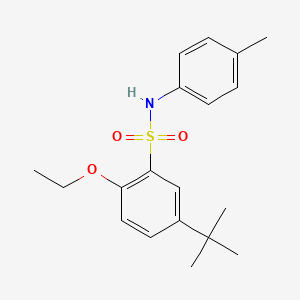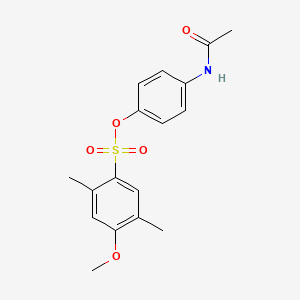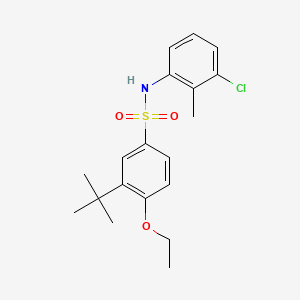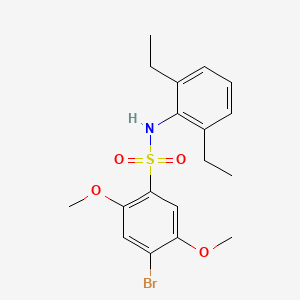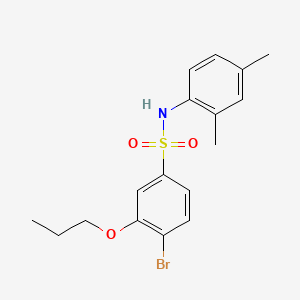
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide, also known as BDPB, is a sulfonamide compound that has been extensively studied for its pharmacological properties. BDPB is a potent antagonist of the P2X7 receptor, which is involved in the regulation of immune responses and inflammation.
Mecanismo De Acción
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide acts as a competitive antagonist of the P2X7 receptor, binding to the ATP binding site and preventing the activation of the receptor. P2X7 receptors are ion channels that are activated by the binding of ATP, leading to the influx of calcium and the release of pro-inflammatory cytokines and chemokines. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide blocks the activation of P2X7 receptors, leading to a decrease in the release of pro-inflammatory mediators.
Biochemical and Physiological Effects:
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been shown to have anti-inflammatory effects in various models of inflammation, including sepsis, arthritis, and neuroinflammation. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has also been shown to modulate synaptic transmission and plasticity in the central nervous system, suggesting that it may have potential therapeutic applications in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide is a potent and selective antagonist of the P2X7 receptor, making it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. However, 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects. These limitations can be overcome by using appropriate solvents and controls in experimental design.
Direcciones Futuras
For research include the development of novel 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide derivatives with improved pharmacological properties, the identification of new targets for 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide, and the investigation of its potential as a therapeutic agent in animal models and human clinical trials.
Métodos De Síntesis
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-3-nitrobenzoic acid with 2,4-dimethylphenylamine, followed by reduction and sulfonation. The final product is obtained after purification using column chromatography. The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been optimized to improve yield and purity, and several modifications have been proposed to simplify the process.
Aplicaciones Científicas De Investigación
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been used extensively in scientific research to study the role of P2X7 receptors in various physiological and pathological conditions. P2X7 receptors are expressed in immune cells, including macrophages and microglia, and play a critical role in the regulation of inflammatory responses. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the activation of P2X7 receptors, leading to a decrease in the release of pro-inflammatory cytokines and chemokines. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has also been used to study the role of P2X7 receptors in the central nervous system, where it has been shown to modulate synaptic transmission and plasticity.
Propiedades
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-4-9-22-17-11-14(6-7-15(17)18)23(20,21)19-16-8-5-12(2)10-13(16)3/h5-8,10-11,19H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGKOOSEALUTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

